TAK-788 -

TAK-788

Catalog Number: EVT-283134
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
TAK-788, also known as AP32788, is an investigational TKI with potent, selective preclinical activity against activating EGFR and HER2 mutations, including exon 20 insertions. TAK-788 exhibits antitumor activity in pts with EGFR exon 20 insertions with an AE profile consistent with other EGFR TKIs.
Overview

Mobocertinib, also known as TAK-788, is an investigational compound primarily designed as a targeted inhibitor of the epidermal growth factor receptor, specifically for treating non-small cell lung cancer with exon 20 insertion mutations. This compound was developed to address the limitations of existing therapies for patients with these specific mutations, which are often resistant to conventional epidermal growth factor receptor tyrosine kinase inhibitors. Mobocertinib functions as an irreversible inhibitor, selectively targeting oncogenic variants while sparing the wild-type epidermal growth factor receptor, thereby minimizing potential side effects associated with broader inhibition .

Source and Classification

Mobocertinib is classified as a small molecule drug and falls under the category of tyrosine kinase inhibitors. It is synthesized from various chemical precursors through specific chemical processes aimed at achieving high selectivity and potency against the targeted mutations in the epidermal growth factor receptor. The compound is currently undergoing clinical trials to evaluate its efficacy and safety in patients with advanced non-small cell lung cancer .

Synthesis Analysis

Methods and Technical Details

The synthesis of mobocertinib involves several chemical reactions that are carefully designed to ensure high purity and yield. The development process utilized structure-guided design principles, which involved iteratively modifying the molecular structure to enhance binding affinity to the target site on the epidermal growth factor receptor.

Key steps in the synthesis include:

  • Formation of key intermediates: These are synthesized through standard organic reactions such as nucleophilic substitutions and coupling reactions.
  • Final coupling reaction: The final step typically involves a coupling of an amine and a carboxylic acid derivative, leading to the formation of mobocertinib.
  • Purification: The crude product is purified using techniques such as crystallization or chromatography to achieve the desired purity level suitable for clinical use .
Molecular Structure Analysis

Structure and Data

Mobocertinib has a complex molecular structure characterized by its ability to form covalent bonds with cysteine residues in the epidermal growth factor receptor's adenosine triphosphate binding site. The molecular formula for mobocertinib is C₁₉H₁₈ClN₅O₄S, and its molecular weight is approximately 433.89 g/mol.

The structural features include:

  • Aromatic rings: Contributing to its hydrophobic interactions with the target protein.
  • Functional groups: Such as sulfonamide and amine groups that facilitate binding to the receptor .
Chemical Reactions Analysis

Reactions and Technical Details

Mobocertinib undergoes specific chemical reactions that are crucial for its mechanism of action:

  • Covalent Binding: The primary reaction involves mobocertinib forming a covalent bond with cysteine 797 in the epidermal growth factor receptor, which leads to irreversible inhibition of the receptor's kinase activity.
  • Metabolic Reactions: In vivo, mobocertinib is metabolized primarily by cytochrome P450 enzymes, which convert it into various metabolites that may have different pharmacological profiles .
Mechanism of Action

Process and Data

Mobocertinib operates by irreversibly binding to the epidermal growth factor receptor at cysteine 797, inhibiting its kinase activity. This action prevents downstream signaling pathways that promote cell proliferation and survival in cancer cells harboring exon 20 insertion mutations.

Key points about its mechanism include:

  • Selectivity: Mobocertinib exhibits a high degree of selectivity for mutated forms of the epidermal growth factor receptor compared to wild-type forms.
  • Inhibition Profile: It effectively inhibits cell proliferation in models expressing exon 20 insertion mutations while sparing normal tissues from excessive inhibition .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Mobocertinib presents several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data can vary based on formulation but generally falls within standard ranges for similar compounds .
Applications

Scientific Uses

Mobocertinib has significant potential applications in oncology, particularly for treating patients with non-small cell lung cancer characterized by specific genetic mutations. Its development represents a critical advancement in targeted therapy for hard-to-treat cancers.

Ongoing clinical trials aim to further evaluate its efficacy, safety profile, and potential combination therapies with other anticancer agents. The compound's unique mechanism makes it a valuable candidate for future research aimed at improving outcomes in patients with resistant forms of lung cancer .

Molecular Mechanisms of Action

Irreversible Inhibition of EGFR/HER2 Kinase Domains

Covalent Binding to Cysteine 797 in the ATP-Binding Pocket

Mobocertinib (TAK-788) is an irreversible tyrosine kinase inhibitor that forms a covalent bond with cysteine 797 (C797) within the adenosine triphosphate (ATP)-binding pocket of EGFR and HER2 kinases. This acrylamide group-enabled bond creates a permanent modification to the kinase domain, preventing ATP access and subsequent phosphorylation of downstream signaling proteins. Unlike reversible inhibitors (e.g., gefitinib), mobocertinib’s covalent binding sustains kinase suppression even after drug clearance, enhancing target residence time and cellular efficacy [1] [3] [8].

Structural Basis for Sustained Kinase Activity Suppression

The compound’s pyrimidine-imidazole core facilitates optimal orientation for C797 engagement, while its isopropyl ester moiety occupies a hydrophobic niche near the P-loop of EGFR. This niche is enlarged in exon 20 insertion (ex20ins) mutants due to structural rearrangements of the C-helix. Molecular modeling confirms that mobocertinib’s compact structure avoids steric clashes with ex20ins-induced conformational changes, enabling deeper penetration into the ATP pocket compared to bulkier inhibitors like osimertinib [3] [6] [8].

Mutation-Specific Targeting of EGFR Exon 20 Insertion Variants

Differential Affinity for Exon 20 Insertions vs. Wild-Type EGFR

Mobocertinib exhibits 5- to 8-fold greater potency against EGFR ex20ins mutants (IC~50~: 4.3–22.5 nM) than wild-type EGFR (IC~50~: 34.5 nM). This selectivity arises from ex20ins-specific alterations (e.g., A767V769dupASV, D770N771insNPG), which widen the ATP pocket to accommodate mobocertinib’s isopropyl ester group. By contrast, wild-type EGFR’s narrower pocket impedes drug binding, reducing off-target toxicity [3] [6] [8].

Table 1: Mobocertinib’s Inhibition of EGFR Variants

EGFR MutationIC~50~ (nM)Fold Selectivity vs. WT EGFR
Wild-Type (WT)34.51.0
A767_V769dupASV (ex20ins)10.93.2
D770_N771insNPG (ex20ins)4.38.0
L858R (Classical)1.918.2
Exon 19 Deletion5.06.9

Data derived from Ba/F3 cell proliferation assays [3] [6] [8].

Mechanistic Insights into Selectivity Over Classical EGFR Mutations

Classical mutations (e.g., L858R, exon 19 deletions) sensitize EGFR to inhibition by stabilizing the active kinase conformation. However, ex20ins mutants adopt a rigid, active-state configuration that restricts access for conventional TKIs. Mobocertinib’s structure accommodates this rigidity by exploiting the unique αC-helix displacement in ex20ins variants. Consequently, it inhibits ex20ins mutants at lower concentrations (IC~50~: 4.3–22.5 nM) than osimertinib (IC~50~: 195–575 nM) [3] [4] [8].

Kinase Selectivity Profiling

Off-Target Effects on HER2 Exon 20 Mutations

Mobocertinib potently inhibits HER2 ex20ins mutants (e.g., A775_G776insYVMA), with IC~50~ values of 10–50 nM in cellular assays. Its selectivity ratio (HER2 ex20ins IC~50~ / WT EGFR IC~50~) surpasses other pan-HER inhibitors (e.g., neratinib, afatinib), minimizing wild-type kinase toxicity. In HER2-driven xenografts, mobocertinib induced tumor regression by 56–92%, attributed to sustained suppression of HER2 phosphorylation [2] [5] [6].

Comparative Inhibition Profiles Against Pan-HER Family Kinases

Kinome-wide screening (490 kinases) revealed mobocertinib’s high selectivity for the ERBB family. It inhibits 14 ERBB kinases at IC~50~ < 2 nM, including EGFR, HER2, and HER4, but spares >96% of off-target kinases. Key comparisons include:

  • Poziotinib: Higher potency against HER2 ex20ins but narrower therapeutic window due to stronger WT EGFR inhibition.
  • Afatinib: Similar ERBB coverage but 10-fold lower selectivity for ex20ins vs. WT EGFR [2] [6] [8].

Table 2: Kinase Inhibition Profiles of Select ERBB Inhibitors

InhibitorEGFR ex20ins IC~50~ (nM)HER2 ex20ins IC~50~ (nM)WT EGFR IC~50~ (nM)Selectivity Index (ex20ins/WT)
Mobocertinib10.912.734.53.2
Poziotinib8.59.325.12.9
Afatinib20.018.03.90.2
Neratinib15.414.25.80.4

Selectivity index = WT EGFR IC~50~ / ex20ins IC~50~; lower values indicate higher wild-type toxicity risk [2] [6] [8].

Properties

Product Name

TAK-788

IUPAC Name

N/A

Solubility

Soluble in DMSO

Synonyms

TAK-788; TAK 788; TAK788; AP32788; AP-32788; AP 32788;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.